5-Fluoro-2-methylnicotinic acid

Physicochemical Property pKa Medicinal Chemistry

5-Fluoro-2-methylnicotinic acid (pKa ~1.57, XLogP 0.9) is a heteroaromatic building block with a unique 5-fluoro-2-methyl substitution pattern. Unlike the parent acid (pKa ~1.95) or 6-fluoro isomer (bp 296.7°C), its lower predicted bp (264.4°C) and enhanced acidity ensure predictable ionization, target engagement, and favorable purification. Choose this isomer for reproducible synthesis and fine-tuned lipophilicity.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 1211534-44-9
Cat. No. B059454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylnicotinic acid
CAS1211534-44-9
Synonyms5-Fluoro-2-Methyl-nicotinic acid
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)F)C(=O)O
InChIInChI=1S/C7H6FNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11)
InChIKeyGTFQMCPTTRRZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methylnicotinic acid (CAS 1211534-44-9): Procurement and Selection Data Sheet for Research and Development


5-Fluoro-2-methylnicotinic acid (CAS 1211534-44-9) is a heteroaromatic building block belonging to the class of halogenated nicotinic acid derivatives. Its molecular formula is C7H6FNO2, with a molecular weight of 155.13 g/mol, and it is typically supplied as a solid with a minimum purity specification of 95% from commercial vendors . The compound features a fluorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring, a substitution pattern that significantly alters its physicochemical properties, including its acid dissociation constant (predicted pKa of 1.57±0.25) and lipophilicity (XLogP of 0.9), relative to the parent 2-methylnicotinic acid .

Why 5-Fluoro-2-methylnicotinic acid Cannot Be Directly Substituted by Other 2-Methylnicotinic Acid Analogs


The specific substitution pattern of 5-Fluoro-2-methylnicotinic acid is critical for its role as a chemical intermediate and research tool. Unlike the non-fluorinated parent compound 2-methylnicotinic acid, the presence of the 5-fluoro substituent dramatically increases acidity (lowering the predicted pKa to 1.57 from ~1.95) and alters molecular recognition, which is essential for target engagement in biological assays . Furthermore, the 5-fluoro positional isomer exhibits distinct physicochemical properties, such as a lower boiling point, compared to its 6-fluoro isomer, directly impacting its behavior in synthesis, purification, and formulation [1]. Consequently, substituting 5-fluoro-2-methylnicotinic acid with a close analog without rigorous re-validation can lead to significant differences in reaction outcomes, biological activity, or material properties, undermining project reproducibility.

Quantitative Differentiators of 5-Fluoro-2-methylnicotinic acid: A Comparative Evidence Guide


Enhanced Acidity vs. 2-Methylnicotinic Acid

The presence of the electron-withdrawing 5-fluoro substituent significantly increases the acidity of 5-fluoro-2-methylnicotinic acid compared to the non-fluorinated parent compound, 2-methylnicotinic acid .

Physicochemical Property pKa Medicinal Chemistry

Distinct Physical State and Volatility vs. 6-Fluoro-2-methylnicotinic Acid

5-Fluoro-2-methylnicotinic acid exhibits a significantly lower predicted boiling point compared to its 6-fluoro positional isomer, a key consideration for purification and handling [1].

Physicochemical Property Boiling Point Purification

Moderate Lipophilicity Profile for Drug Design

The 5-fluoro and 2-methyl substituents contribute to a calculated XLogP value of 0.9 for the target compound, which is moderately lipophilic and often favorable for drug-likeness .

Lipophilicity LogP Drug Design

Targeted Research and Industrial Application Scenarios for 5-Fluoro-2-methylnicotinic acid


As a Non-Interchangeable Core Scaffold in Medicinal Chemistry Synthesis

The compound serves as a critical intermediate for constructing fluorinated heterocyclic libraries. The specific 5-fluoro-2-methyl substitution pattern, which confers a distinct pKa of ~1.57, is essential for generating molecules with predictable ionization states and target binding modes, a property that cannot be replicated by the parent 2-methylnicotinic acid (pKa ~1.95) .

For Research Requiring a Defined Lipophilic-Hydrophilic Balance

With a calculated XLogP of 0.9, 5-fluoro-2-methylnicotinic acid is a valuable building block for projects aiming to fine-tune the lipophilicity of lead compounds. Its moderate polarity is advantageous for maintaining aqueous solubility while still permitting passive membrane permeability, a critical balance in early-stage drug discovery .

In Process Chemistry Requiring Volatility Management

The distinct physical property profile, specifically its lower predicted boiling point (264.4 °C) compared to the 6-fluoro isomer (296.7 °C), must be a primary consideration in reaction planning and scale-up . Research and industrial chemists should prioritize the 5-fluoro isomer when a more volatile building block is required, and its procurement ensures the correct physicochemical profile for the intended synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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